REACTION_SMILES
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[CH3:16][OH:17].[CH3:18][CH2:19][CH2:20][CH2:21][CH2:22][CH3:23].[CH3:3][O:4][c:5]1[cH:6][c:7]([C:11]([C:12]#[N:13])([CH3:14])[CH3:15])[cH:8][cH:9][cH:10]1.[K+:2].[OH-:1].[OH2:24]>>[O:1]=[C:12]([C:11]([c:7]1[cH:6][c:5]([O:4][CH3:3])[cH:10][cH:9][cH:8]1)([CH3:14])[CH3:15])[OH:17]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cccc(C(C)(C)C#N)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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COc1cccc(C(C)(C)C(=O)O)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |